(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone
Brand Name: Vulcanchem
CAS No.: 1073494-25-3
VCID: VC2723510
InChI: InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2
SMILES: C1COCCN1C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Molecular Formula: C12H11BrF3NO2
Molecular Weight: 338.12 g/mol

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone

CAS No.: 1073494-25-3

VCID: VC2723510

Molecular Formula: C12H11BrF3NO2

Molecular Weight: 338.12 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone - 1073494-25-3

Description

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone is a synthetic organic compound that combines a bromo-trifluoromethylphenyl group with a morpholino moiety through a methanone linkage. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.

Synthesis and Preparation

The synthesis of (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone typically involves the reaction of a bromo-trifluoromethylbenzoyl chloride with morpholine. This process is carried out under standard conditions, often using a base to facilitate the reaction and a solvent like dichloromethane or tetrahydrofuran.

python
# Example Synthesis Reaction # Reactants: # - 4-Bromo-3-trifluoromethylbenzoyl chloride # - Morpholine # Conditions: # - Base (e.g., triethylamine) # - Solvent (e.g., dichloromethane) # Product: # - (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone

Biological and Medicinal Significance

Morpholine derivatives, including (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone, are of interest in medicinal chemistry due to their potential biological activities. These compounds can serve as scaffolds for developing drugs with various therapeutic targets, such as antimicrobial or anticancer agents .

Structural Analysis

The structural analysis of such compounds often involves techniques like single-crystal X-ray diffraction to determine their molecular geometry and intermolecular interactions. These studies provide insights into how the compound's structure might influence its biological activity or physical properties .

Suppliers and Availability

(4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone is available from several suppliers, including Zhuhai Aobokai Biomedical Technology Co., Ltd. in China .

CAS No. 1073494-25-3
Product Name (4-Bromo-3-trifluoromethylphenyl)-morpholin-4-yl-methanone
Molecular Formula C12H11BrF3NO2
Molecular Weight 338.12 g/mol
IUPAC Name [4-bromo-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2
Standard InChIKey ZAXXFAXGBVNGPB-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Canonical SMILES C1COCCN1C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
PubChem Compound 68941524
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator